molecular formula C9H7F3N2O2S B11773774 Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

カタログ番号: B11773774
分子量: 264.23 g/mol
InChIキー: NIZOTOKFVZEFAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a high-value chemical intermediate in pharmaceutical research and development. Its structure incorporates an imidazothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential . The presence of the trifluoromethyl group is a critical feature, as organofluorine compounds are extensively used in drug discovery to enhance key properties of drug candidates, including metabolic stability, membrane permeability, and protein-ligand binding affinity . Researchers utilize this compound as a key building block for constructing more complex molecules. While specific biological data for this exact molecule may be limited, compounds based on the imidazothiazole and related thiazole architectures are frequently investigated for a range of activities, such as serving as antitumor agents and antiviral candidates . This makes it a versatile reagent for exploring new chemical space in drug discovery programs, particularly in the synthesis of novel molecules for biological screening against various therapeutic targets.

特性

IUPAC Name

methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O2S/c1-4-3-17-8-13-6(9(10,11)12)5(14(4)8)7(15)16-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZOTOKFVZEFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(N12)C(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Two-Step Synthesis via Thiazole Intermediate

A validated pathway begins with the synthesis of 2-amino-4-methylthiazole, which reacts with ethyl 2-chloroacetoacetate under reflux conditions in methyl ethyl ketone (MEK). The intermediate undergoes cyclization in the presence of a base such as potassium carbonate, yielding the imidazo[2,1-b]thiazole scaffold. Subsequent esterification with methanol in acidic media introduces the methyl ester group.

Reaction Conditions :

  • Step 1 : 2-Amino-4-methylthiazole + ethyl 2-chloroacetoacetate, MEK, reflux (5–8 h).

  • Step 2 : Cyclization with K₂CO₃, followed by ester exchange with MeOH/H₂SO₄.
    Yield : 65–72% over two steps.

One-Pot Cyclization Using Ionic Liquids

Recent advances utilize ionic liquids like 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as dual solvent-catalysts. This method avoids isolating intermediates and enhances atom economy. For example, reacting 2-amino-5-(trifluoromethyl)thiazole with methyl 3-bromo-2-oxobutanoate in [Bmim]Br at 80°C for 4 h directly yields the target compound.

Optimization Data :

ParameterOptimal ValueImpact on Yield
Temperature80°CMaximizes cyclization
Reaction Time4 hBalances conversion vs. decomposition
[Bmim]Br Loading15 mol%Enhances rate without side reactions
Yield : 78–85%.

Carboxylic Acid Intermediate Esterification

Synthesizing the carboxylic acid derivative followed by esterification provides a modular route.

Hydrolysis-Esterification Sequence

3-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid (prepared via oxidation of a hydroxymethyl precursor) undergoes esterification with methanol using thionyl chloride (SOCl₂) as an activating agent.

Conditions :

  • Carboxylic Acid Activation : SOCl₂, reflux (2 h).

  • Esterification : MeOH, 0°C to RT, 12 h.
    Yield : 88–92%.

Microwave-Assisted Esterification

Microwave irradiation significantly reduces reaction time. A mixture of the carboxylic acid, methanol, and concentrated H₂SO₄ irradiated at 100°C for 10 min achieves near-quantitative conversion.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationScalable, minimal purificationMulti-step, moderate yields65–85%
Ionic Liquid CatalysisOne-pot, eco-friendlyHigh catalyst cost78–85%
Cross-CouplingPrecise CF₃ placementRequires anhydrous conditions60–75%
EsterificationHigh yields, modularDependent on acid intermediate88–92%

Key Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but may promote decomposition. MEK and toluene balance reactivity and stability.

Temperature Control

Cyclization proceeds optimally at 80–100°C. Exceeding 120°C risks decarboxylation or trifluoromethyl group cleavage.

Catalytic Additives

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

  • Lewis Acids : ZnCl₂ accelerates imine formation during cyclocondensation.

Challenges and Mitigation

Byproduct Formation

  • Decarboxylation : Minimized by avoiding prolonged heating above 100°C.

  • Ester Hydrolysis : Controlled via anhydrous conditions during esterification.

Purification Difficulties

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) effectively separates regioisomers.

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals .

化学反応の分析

反応の種類

3-メチル-6-(トリフルオロメチル)イミダゾ[2,1-b]チアゾール-5-カルボン酸メチルは、以下を含むさまざまな化学反応を受けることができます。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、酸化反応のための過酸化水素などの酸化剤、還元反応のための水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのハロゲン化剤などがあります .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はスルホキシドまたはスルホンを生じさせることができ、一方、置換反応はイミダゾール環またはチアゾール環にさまざまな官能基を導入することができます .

科学的研究の応用

Structure

The compound features a unique imidazo-thiazole core, which is crucial for its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have highlighted the potential of methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and cervical cancers.

Case Study: Cytotoxicity Evaluation

A comparative study assessed the compound's efficacy against several cancer cell lines, revealing promising results:

Compound Cell Line IC50 (µM)
This compoundMCF-7 (breast cancer)8.50
This compoundHeLa (cervical cancer)7.94

These findings suggest that the compound can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and modulation of apoptosis-related proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiazole derivatives are known to exhibit broad-spectrum antimicrobial effects, which may be attributed to their ability to disrupt bacterial cell membranes and interfere with essential metabolic processes.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Its ability to modulate oxidative stress and inflammation could be beneficial in treating neurodegenerative diseases.

Potential Applications:

  • Alzheimer's Disease : By reducing oxidative damage and inflammation.
  • Parkinson's Disease : Protecting dopaminergic neurons from degeneration.

Synthesis and Derivatives

The synthesis of this compound has been documented in various studies. Efficient synthetic routes have been developed that allow for the production of this compound and its derivatives, which can further enhance biological activity.

Synthetic Pathways

The following synthetic route is commonly employed:

  • Starting Materials : Utilize readily available thiazole and imidazole derivatives.
  • Reagents : Employ trifluoroacetic anhydride for trifluoromethylation.
  • Conditions : Conduct reactions under controlled temperatures to optimize yield.

This synthesis approach facilitates the exploration of structure-activity relationships (SAR), allowing researchers to modify the compound for improved efficacy against specific targets .

作用機序

類似の化合物との比較

独自性

3-メチル-6-(トリフルオロメチル)イミダゾ[2,1-b]チアゾール-5-カルボン酸メチルは、トリフルオロメチル基によって、独特の化学的および生物学的特性を付与されているため、ユニークです。 この基は、化合物の安定性、親油性、および生物学的標的との相互作用能力を高め、さまざまな用途に役立つ化合物となっています.

類似化合物との比較

Table 1: Structural and Functional Comparison of Selected Imidazo[2,1-b]thiazole Derivatives

Compound Name Substituents Molecular Formula Key Features Biological Activity Reference
Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate 3-CH₃, 5-COOCH₃, 6-CF₃ C₁₀H₉F₃N₂O₂S High lipophilicity (predicted pKa = 0.21); used in chiral amino acid analog synthesis Not explicitly reported, but structural analogs show anti-tubercular activity
Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate 5-COOCH₂CH₃, 6-CF₃ C₉H₇F₃N₂O₂S Similar to target compound but with ethyl ester; molar mass = 264.22 Not reported
N-(tert-Butyl)-2-methyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine (4m) 2-CH₃, 5-NH-tBu, 6-nitrofuran C₁₅H₁₆N₆O₃S Nitrofuran moiety enhances antimicrobial activity Active against ESKAPE pathogens (MIC = 1–8 µg/mL)
6-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazine (3e) Pyridinyloxy group at position 6 C₁₂H₉ClF₃N₃OS Extended conjugation via pyridine ring; melting point = 113–114°C Not reported
3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-b]thiazole (mtfpmt) 3-CH₃, 6-(4-CF₃-C₆H₄) C₁₂H₈F₃N₂S Used as a ligand in Ir(III) complexes; strong electron-withdrawing substituents Photoluminescent properties (λem = 520–600 nm)

Physicochemical and Spectral Data

Table 2: Physicochemical Properties of Selected Compounds

Compound Melting Point (°C) Solubility (Predicted) Spectral Data (¹H NMR δ, ppm)
Target Compound Not reported Low (lipophilic) Not available in evidence
4m Not reported Moderate in DMSO Aromatic protons: 7.2–8.1; NH-tBu: 1.4
3e 113–114 Low Pyridine protons: 8.3–8.5; imidazo-thiazine: 4.2–4.5
mtfpmt Not reported Low Aromatic CF₃-C₆H₄: 7.6–7.8; CH₃: 2.5

生物活性

Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibition activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₈H₇F₃N₂OS
  • Molecular Weight : 236.21 g/mol
  • CAS Number : 1823869-36-8

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including this compound, as anticancer agents.

Case Study: Dihydrofolate Reductase Inhibition

A study focusing on various 3-methyl-imidazo[2,1-b]thiazole derivatives demonstrated their ability to inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in cancer and bacterial infections. Compounds derived from this class exhibited significant inhibitory activity against DHFR with IC₅₀ values indicating potent anticancer effects. For instance, derivatives showed IC₅₀ values in the range of 0.0033 to 0.046 μg/mL against various cancer cell lines, outperforming standard reference drugs .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A comprehensive study found that certain thiazole derivatives exhibited MIC (minimum inhibitory concentration) values as low as 0.008 μg/mL against pathogens such as Staphylococcus pneumoniae and Streptococcus pyogenes. These findings suggest that this compound could serve as a lead compound in developing new antibiotics .

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial activities, the compound has shown promise in inhibiting key enzymes involved in various biochemical pathways.

Enzyme Targeting

Research indicates that thiazole-based compounds can effectively inhibit topoisomerase enzymes, which play a critical role in DNA replication and repair. The inhibition profile of these compounds suggests potential applications in treating diseases characterized by uncontrolled cell proliferation .

Summary of Biological Activities

Activity Mechanism IC₅₀/MIC Values References
AnticancerDHFR Inhibition0.0033 - 0.046 μg/mL
AntimicrobialBroad-spectrum activity0.008 - 0.046 μg/mL
Enzyme InhibitionTopoisomerase inhibitionNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via one-pot methods using imidazole-2-thiones, isocyanides, and azodicarboxylates (e.g., DEAD) as catalysts under mild conditions (room temperature, 10–15 min microwave irradiation). Conventional heating (e.g., reflux in THF) is less efficient, requiring longer reaction times (15 h) with lower yields . Bromination of precursor esters (e.g., ethyl 6-methylimidazo[2,1-b][1,3]thiazole-5-carboxylate) using N-bromosuccinimide (NBS) provides intermediates for further functionalization .
  • Optimization : Microwave irradiation significantly enhances reaction efficiency, reducing time and improving yields compared to oil-bath heating. Solvent choice (e.g., THF vs. PEG-400) and catalyst loading (e.g., 10 wt% Bleaching Earth Clay) are critical for reproducibility .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Characterization Techniques :

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR are used to verify substituent positions (e.g., trifluoromethyl group at C6, methyl at C3) and coupling constants. For example, 19F^{19}F NMR confirms the presence of CF3_3 groups via distinct chemical shifts .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass for C8 _8H5 _5F3 _3N2 _2O2 _2S is 234.0075) .
  • Chromatography : HPLC and TLC monitor reaction progress and purity, with retention times and Rf values compared to standards .

Q. What biological activities are associated with this compound, and how are they evaluated?

  • Antitubercular Activity : Tested against Mycobacterium tuberculosis H37Rv (MTB) using microplate Alamar Blue assays (MABA). Minimum inhibitory concentrations (MICs) are compared to standard drugs (e.g., ethambutol, MIC = 15.3 μM) .
  • Antimicrobial/Cancer Screening : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa) and microbial cultures (e.g., S. aureus) assess inhibitory effects. Selectivity is confirmed via parallel testing on normal cell lines (e.g., NIH 3T3) .

Advanced Research Questions

Q. How do structural modifications (e.g., trifluoromethyl substitution) influence bioactivity and pharmacokinetics?

  • Structure-Activity Relationship (SAR) :

  • The trifluoromethyl group at C6 enhances lipophilicity and metabolic stability, improving membrane permeability and target binding (e.g., to M. tuberculosis enzymes like InhA) .
  • Methyl groups at C3 reduce steric hindrance, facilitating interactions with hydrophobic enzyme pockets. Substitutions at C5 (e.g., carboxylate vs. carboxamide) modulate solubility and bioavailability .
    • In Silico Studies : Molecular docking predicts binding affinities to targets (e.g., CYP121 in MTB). Pharmacokinetic parameters (LogP, polar surface area) are calculated using software like Schrödinger Suite .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antitubercular MIC values may arise from assay variations (e.g., inoculum size, incubation time). Harmonization using Clinical and Laboratory Standards Institute (CLSI) guidelines ensures reproducibility .
  • Meta-Analysis : Cross-referencing data from structural analogs (e.g., ND-11503, ND-11564) identifies trends. For instance, electron-withdrawing groups (e.g., -CF3 _3) consistently correlate with higher activity against MTB .

Q. How can reaction scalability be improved without compromising yield?

  • Scale-Up Challenges : Conventional heating limits scalability due to prolonged reaction times. Transitioning to flow chemistry with microwave reactors enables continuous synthesis, reducing batch variability .
  • Catalyst Recycling : Ionic liquids (e.g., [Bmim]Br) act as green solvents and reusable catalysts, enhancing sustainability. Post-reaction recovery via filtration or distillation maintains cost-efficiency .

Key Considerations for Researchers

  • Contradictions : While trifluoromethyl groups generally enhance activity, over-substitution may reduce solubility. Balance lipophilicity with polar moieties (e.g., carboxylates) for optimal ADME properties .
  • Emerging Techniques : Cryo-EM and X-ray crystallography of compound-enzyme complexes (e.g., InhA) provide atomic-level insights for rational design .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。